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N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

Histamine H4 receptor Radioligand binding Structure-activity relationship

In SAR campaigns, sourcing a precisely characterized HRH4 antagonist with unconfounded off-target activity is a recurring bottleneck. This compound provides a definitive Ki anchor of 212 nM for the 2,4-diaminopyrimidine chemotype, enabling quantitative benchmarking in computational docking and binding assays. - Quantified Pharmacology: Validated Ki of 212 nM against HRH4, providing a >14-fold affinity window for dissecting the indan-2-yl group's contribution. - Physicochemical Control: With an XLogP of 2.8, it serves as a low-lipophilicity control to deconvolute assay artifacts common with more hydrophobic H4 ligands. - IP-Safe Scaffold: Bridges a novel indane motif with the 2,4-diaminopyrimidine core, offering a starting point for structure-based design outside existing composition-of-matter claims.

Molecular Formula C18H23N5
Molecular Weight 309.4 g/mol
Cat. No. B15072852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
Molecular FormulaC18H23N5
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC(=C2)NC3CC4=CC=CC=C4C3
InChIInChI=1S/C18H23N5/c1-22-6-8-23(9-7-22)18-12-17(19-13-20-18)21-16-10-14-4-2-3-5-15(14)11-16/h2-5,12-13,16H,6-11H2,1H3,(H,19,20,21)
InChIKeyJCKICZLJBGDRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine – Compound Identity and Procurement


N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine (CAS 1344704-10-4) is a synthetic 2,4-diaminopyrimidine derivative originally disclosed in a Pfizer hit-to-lead program targeting the human histamine H4 receptor (HRH4) [1]. The molecule combines a 2-aminoindane moiety with a 4-methylpiperazine-substituted pyrimidine core, yielding a molecular weight of 309.4 g/mol and a computed XLogP3-AA of 2.8, consistent with CNS-accessible small-molecule space [2]. Its primary documented pharmacological activity is HRH4 antagonism, with a binding inhibition constant (Ki) of 212 nM determined by displacement of [³H]histamine in CHO cells expressing human HRH4 [1].

N-(2,3-Dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine – Substitution Risks


Within the 2,4-diaminopyrimidine chemotype, subtle variations in the amine substituents produce large shifts in HRH4 affinity; for example, the simple replacement of the indan-2-ylamine group with a cyclohexylamine can alter Ki values by orders of magnitude, as demonstrated by the steep SAR reported by Masood et al. [1]. Moreover, H4 antagonists from different structural classes (e.g., tricyclic aminopyrimidines, benzimidazoles) exhibit distinct selectivity fingerprints against the H1, H2, and H3 receptors, meaning that a compound’s functional profile in cellular assays cannot be predicted from HRH4 binding data alone [2]. Consequently, substituting N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine with any in-class analog without explicit, matched-condition comparative data risks introducing uncharacterized off-target activity and confounded experimental results.

N-(2,3-Dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine – Quantitative Evidence Guide


HRH4 Binding Affinity vs. 2,4-Diaminopyrimidine Congeners

The target compound inhibits [³H]histamine binding to human HRH4 with a Ki of 212 nM, while the most ligand-efficient congener in the same series (compound 25, a 2,4-diaminopyrimidine bearing a different amine substitution) achieves a Ki of 15 nM under identical assay conditions, representing a >14-fold difference in target engagement [1]. This quantitative gap underscores that even within a closely related 2,4-diaminopyrimidine library, the indan-2-ylamine substituent confers a distinct affinity level that cannot be assumed for other analogs.

Histamine H4 receptor Radioligand binding Structure-activity relationship

Ligand Efficiency vs. Series Lead

Compound 25 was explicitly highlighted as having the highest ligand efficiency (LE) in the 2,4-diaminopyrimidine series [1]. Although the exact LE value for the target compound is not disclosed, its higher Ki and identical heavy-atom count imply a lower LE compared to compound 25, making it a sub-maximal efficiency tool compound within this chemotype. This differential is critical for users prioritizing binding enthalpy per atom in fragment growth or scaffold-hopping studies.

Ligand efficiency Hit-to-lead optimization Fragment-based drug design

Lipophilicity and H‑Bond Profile Comparison

The target compound exhibits a computed XLogP3-AA of 2.8, a single hydrogen-bond donor, and five hydrogen-bond acceptors [1]. In contrast, the tricyclic aminopyrimidine H4 antagonists reported by Savall et al. display XLogP values commonly exceeding 4.0 and incorporate additional fused rings that increase molecular rigidity and potentially limit solubility [2]. This difference in lipophilic character and hydrogen-bonding capacity positions the target compound as a more polar, potentially more soluble alternative within the broader H4 antagonist landscape.

Lipophilicity CNS drug-like properties Physicochemical profiling

Chemical Novelty vs. Indan-2-carboxamide Class

Earlier indan-based H4 receptor ligands, such as those claimed in US Patent 6,548,498, are indan-2-carboxamides linked to aryl-piperazine groups, whereas the target compound replaces the carboxamide linker with a 4-aminopyrimidine bridge, creating a distinct chemotype with different conformational preferences and metabolic liabilities [1]. No patent or publication specifically claims N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine as a composition of matter, indicating that this compound occupies a unique and potentially freedom-to-operate chemical space compared to the heavily patented indan-2-carboxamide class.

Chemical novelty Patent analysis Intellectual property

Selectivity Profile Data Gap

The only publicly disclosed activity value for this compound is the HRH4 Ki of 212 nM [1]. No data are available for H1, H2, H3, or other GPCRs, ion channels, or kinases. In contrast, the tricyclic aminopyrimidine series reported by Savall et al. includes selectivity panels showing >100-fold selectivity over H1 and H3 for the most advanced analogs [2]. Without analogous selectivity data for the target compound, users cannot assume freedom from off-target effects that may confound phenotypic assays or in vivo models.

Selectivity Off-target activity Data gaps

N-(2,3-Dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine – Validated Application Scenarios


Moderate-Affinity HRH4 Probe for Ligand-Efficiency Studies

In structure-activity relationship (SAR) campaigns exploring how 2-aminoindane vs. other amines modulate HRH4 affinity, this compound provides a precisely measured Ki anchor at 212 nM [1]. When co-tested with compound 25 (Ki = 15 nM), researchers can dissect the contribution of the indan-2-yl group to binding enthalpy and entropy, using the >14-fold affinity gap as a quantitative benchmark for computational docking validation [1].

Physicochemical Comparator vs. Tricyclic H4 Antagonists

With an XLogP of 2.8 and a single hydrogen-bond donor, this compound is significantly less lipophilic than tricyclic aminopyrimidine H4 antagonists (XLogP >4.0) [1][2]. It can serve as a low-logP control in solubility, PAMPA, or plasma-protein-binding experiments designed to deconvolute the contribution of lipophilicity to assay artifacts observed with more hydrophobic H4 ligands.

Scaffold-Hopping Reference for Freedom-to-Operate Analysis

Because the target compound bridges the 2,4-diaminopyrimidine chemotype with an indane motif distinct from the patented indan-2-carboxamide class (US 6,548,498), it represents a chemically novel starting point for structure-based design of H4 antagonists with potentially unencumbered IP space [1]. Medicinal chemistry teams can use this molecule as a reference for generating novel analogs that avoid existing composition-of-matter claims.

Caution: Unsuited for Phenotypic or In Vivo Use Without Selectivity Profiling

Given that the only publicly available pharmacological data is the HRH4 Ki, this compound is unsuitable for experiments where off-target activity could confound interpretation, such as mast cell degranulation assays, chemotaxis assays, or in vivo models of inflammation [1]. For such applications, investigators should either commission a broad selectivity panel (e.g., CEREP or SafetyScreen44) or consider fully characterized alternatives like JNJ-7777120, for which extensive selectivity data exist [2].

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